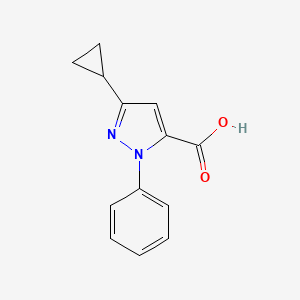![molecular formula C18H18N8O B2959942 2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2200036-15-1](/img/structure/B2959942.png)
2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several heterocyclic rings including a 1,2,4-triazole and a pyridazin ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, triazoles are often synthesized using methods such as the Huisgen cycloaddition or through the reaction of azides and alkynes . Pyridazin derivatives can be synthesized through various methods including cyclization reactions .Molecular Structure Analysis
The molecule contains several nitrogen-containing rings which are likely to be planar. The presence of multiple nitrogen atoms also suggests that the compound could act as a ligand, binding to metal ions or other molecules through these atoms .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation. They can also act as ligands in the formation of coordination compounds .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
Research has focused on the synthesis of various heterocyclic systems incorporating pyrido[1,2-a]pyrimidin-4-one structures, among others. For example, the use of certain reagents has facilitated the preparation of 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, which, upon removal of the benzyloxycarbonyl group, yield 3-amino-4H-pyrido[1,2-a]-pyrimidin-4-ones with high yields. This demonstrates the compound's utility in generating diverse heterocyclic frameworks, which could have various biological and pharmaceutical applications (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).
Antibacterial Activity
Derivatives of pyrimidine, including those containing the triazolo[1,5-a]pyrimidine ring, have been synthesized and evaluated for their antibacterial activity. Such studies contribute to the understanding of how structural variations within these compounds impact their biological activities. The synthesis of novel derivatives and their characterization through techniques like X-ray diffraction and spectroscopic methods have provided insights into their potential as antibacterial agents (Lahmidi, S., Anouar, E., El Hamdaoui, L., Ouzidan, Y., Kaur, M., Jasinski, J., Sebbar, N. K., Essassi, E., & El Moussaouiti, M., 2019).
Antimicrobial Evaluation
Another area of research has been the synthesis of thienopyrimidine derivatives and their evaluation as antimicrobial agents. This includes the development of compounds that exhibit pronounced antimicrobial activity, showcasing the potential of such heterocyclic compounds in addressing microbial resistance and developing new antimicrobial therapies (Bhuiyan, M., Rahman, K., Hossain, M., Rahim, A., Hossain, M. I., & Abu Naser, M., 2006).
Mecanismo De Acción
Target of Action
Compounds with a similar triazole structure have been known to interact with a variety of enzymes and receptors . For instance, some triazole derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds and dipole interactions with biological receptors . This allows them to bind readily in the biological system and exhibit versatile biological activities .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
The optimization of similar compounds has focused on improving selectivity while improving physical and pharmacokinetic properties, notably co-optimization of permeability and metabolic stability .
Result of Action
Some triazole derivatives have shown promising cytotoxic activities through egfr and parp-1 inhibitions with apoptosis-induction in cancer cells .
Action Environment
The design of new entities by substituting different pharmacophores in one structure has led to compounds with increased antimicrobial action .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c1-12-20-21-15-6-7-16(22-26(12)15)24-10-13(11-24)23(2)17-9-18(27)25-8-4-3-5-14(25)19-17/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOQJXRMVPSDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2959860.png)



![(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2959864.png)
![3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2959867.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)


![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2959879.png)
![2,5-Dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2959880.png)

![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)